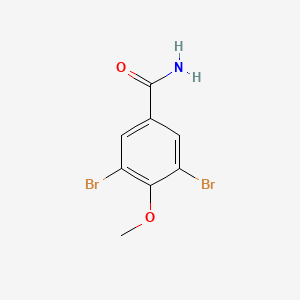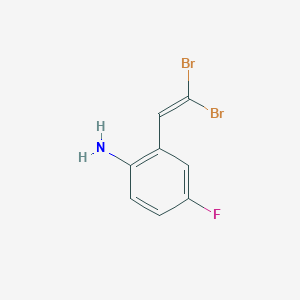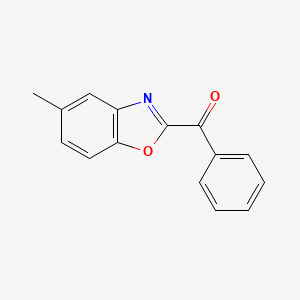![molecular formula C12H10ClNO2 B14136201 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione CAS No. 89029-33-4](/img/structure/B14136201.png)
3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione is an organic compound with a complex structure that includes a cyclobutene ring, a chloro substituent, and an amino group attached to a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-methylphenyl isocyanate with a suitable cyclobutene derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione exerts its effects involves interactions with specific molecular targets. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-methylphenyl isocyanate: Shares the chloro and methylphenyl groups but differs in the functional group attached to the phenyl ring.
3-Chloro-2-(4-methylphenyl)indazole: Contains a similar chloro and methylphenyl structure but with an indazole ring instead of a cyclobutene ring.
Uniqueness
3-Chloro-4-[methyl(2-methylphenyl)amino]cyclobut-3-ene-1,2-dione is unique due to its cyclobutene ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired .
Propiedades
Número CAS |
89029-33-4 |
|---|---|
Fórmula molecular |
C12H10ClNO2 |
Peso molecular |
235.66 g/mol |
Nombre IUPAC |
3-chloro-4-(N,2-dimethylanilino)cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C12H10ClNO2/c1-7-5-3-4-6-8(7)14(2)10-9(13)11(15)12(10)16/h3-6H,1-2H3 |
Clave InChI |
WYCRMXSJGQGNNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C)C2=C(C(=O)C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


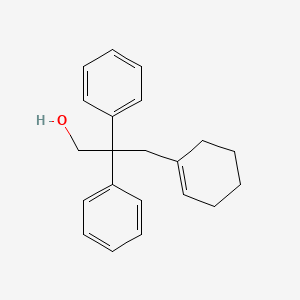
![(S)-2-(benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B14136131.png)
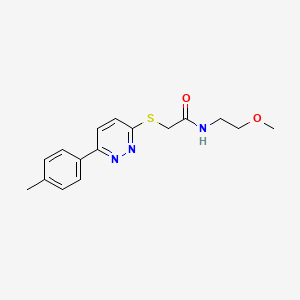
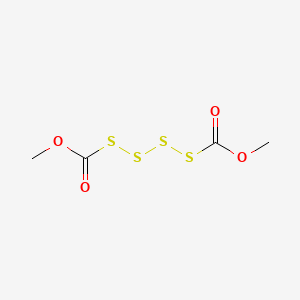
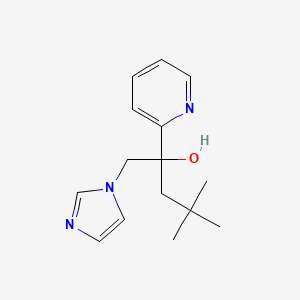
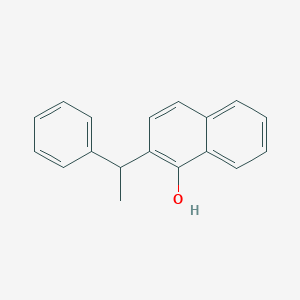
![3-[[[(Carboxycarbonyl)amino]carbonyl]amino]-L-alanine](/img/structure/B14136169.png)
![N-Methyl-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-amine](/img/structure/B14136176.png)

